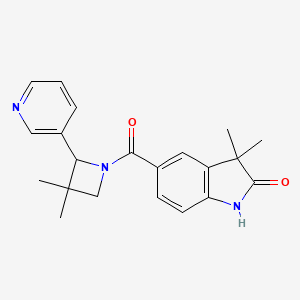
5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” is a complex organic compound that features both an indole and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” likely involves multiple steps, including the formation of the indole core, the azetidine ring, and their subsequent coupling. Typical conditions might involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Formation of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving amines and halides.
Coupling Reactions: The final coupling of the indole and azetidine moieties might involve amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with indole and azetidine structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, or antimicrobial agents.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, targeting specific biological pathways.
Industry
Material Science: Such compounds could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin or tryptophan.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.
Uniqueness
The unique combination of the indole and azetidine moieties in “5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” might confer distinct biological activities or chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-20(2)12-24(17(20)14-6-5-9-22-11-14)18(25)13-7-8-16-15(10-13)21(3,4)19(26)23-16/h5-11,17H,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVACTCBMWNREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C4(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B6792923.png)
![(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone](/img/structure/B6792926.png)
![Imidazo[2,1-b][1,3]thiazol-2-yl-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6792939.png)
![3,3-dimethyl-2-oxo-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B6792951.png)
![2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B6792957.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6792979.png)
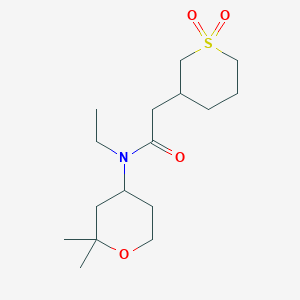
![(1S,2R)-2-cyclopropyl-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]cyclopropane-1-carboxamide](/img/structure/B6792993.png)
![(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-(1-propylsulfonylpyrrolidin-2-yl)methanone](/img/structure/B6793009.png)
![1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6793020.png)
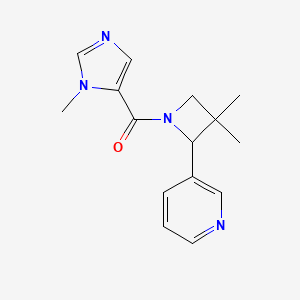
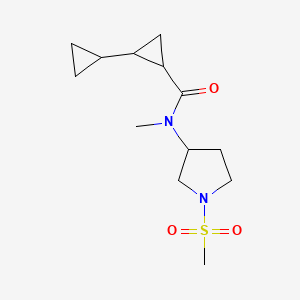
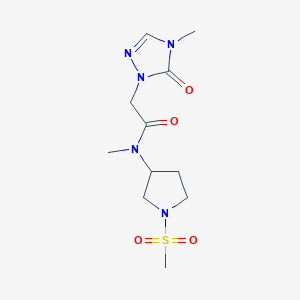
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide](/img/structure/B6793047.png)
